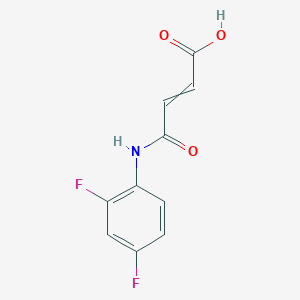

4-(2,4-Difluoroanilino)-4-oxobut-2-enoic acid

Beschreibung

4-(2,4-Difluoroanilino)-4-oxobut-2-enoic acid (IUPAC: (Z)-4-(2,4-difluoroanilino)-4-oxobut-2-enoic acid) is a maleamic acid derivative characterized by a conjugated α,β-unsaturated carbonyl system and a 2,4-difluoroanilino substituent. It is synthesized via the reaction of 2,4-difluoroaniline with maleic anhydride, yielding a compound with a melting point of 190–192°C and 97% purity .

Eigenschaften

IUPAC Name |

4-(2,4-difluoroanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO3/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBSHLGHHLTWPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301223555 | |

| Record name | 4-[(2,4-Difluorophenyl)amino]-4-oxo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301223555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198077-70-2 | |

| Record name | 4-[(2,4-Difluorophenyl)amino]-4-oxo-2-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198077-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(2,4-Difluorophenyl)amino]-4-oxo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301223555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction of 2,4-Difluoroaniline with Maleic Anhydride

The most widely documented synthesis involves the nucleophilic addition of 2,4-difluoroaniline to maleic anhydride in aprotic solvents such as tetrahydrofuran (THF) or dichloromethane. The reaction proceeds via a two-step mechanism:

-

Formation of Maleanilic Acid Intermediate : The amine group of 2,4-difluoroaniline attacks the electrophilic carbonyl of maleic anhydride, yielding a maleanilic acid intermediate.

-

Tautomerization : The intermediate undergoes keto-enol tautomerization to stabilize the conjugated system, forming the final maleamic acid.

Typical Procedure :

A stoichiometric mixture of 2,4-difluoroaniline (1.0 equiv) and maleic anhydride (1.05 equiv) in THF is stirred at 25°C for 6–8 hours. The product precipitates as a white solid upon cooling, with yields ranging from 70–85% after recrystallization from ethanol.

Alternative Methods Using Activated Esters

Patent literature describes analogous syntheses using activated maleic acid esters to improve regioselectivity. For example, methyl maleoyl chloride reacts with 2,4-difluoroaniline in the presence of triethylamine, achieving comparable yields (75–80%). This method reduces side reactions such as O-acylation, which are common when using free carboxylic acids.

Optimization of Reaction Conditions

Solvent Effects

Solvent polarity significantly impacts reaction efficiency and impurity profiles:

| Solvent | Dielectric Constant | Yield (%) | Major Impurities |

|---|---|---|---|

| THF | 7.6 | 85 | <5% O-acylated byproducts |

| Dichloromethane | 8.9 | 78 | 8–10% dimerization products |

| Isopropanol | 18.3 | 70 | 12% hydrolyzed maleic acid |

Polar aprotic solvents like THF favor high yields by stabilizing the transition state without hydrolyzing the anhydride. Protic solvents (e.g., isopropanol) promote side reactions due to their ability to solvate nucleophiles less effectively.

Role of Bases and Catalysts

The addition of mild bases (e.g., sodium acetate or triethylamine) neutralizes HCl generated during acyl chloride-based syntheses, preventing acid-catalyzed decomposition. Strong bases (e.g., cesium carbonate) are employed in solvent systems requiring higher temperatures, such as refluxing isopropanol, to accelerate reaction kinetics. Catalytic amounts of DMAP (4-dimethylaminopyridine) enhance acylation rates by 30–40% in non-polar media.

Characterization and Analytical Data

Spectroscopic Properties

Purity Analysis

HPLC analyses under reversed-phase conditions (C18 column, 0.1% H₃PO₄/ACN gradient) reveal total impurities <1.5% in optimized preparations. Major impurities include:

Applications in Pharmaceutical Research

While direct pharmacological data for 4-(2,4-difluoroanilino)-4-oxobut-2-enoic acid remain limited, its structural analogs serve as intermediates in statin synthesis (e.g., Atorvastatin). The difluorophenyl moiety enhances metabolic stability and membrane permeability, making it valuable in kinase inhibitor design .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,4-Difluoroanilino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The fluorine atoms on the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Substitution Reagents: Sodium methoxide, potassium tert-butoxide

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Amines, alcohols

Substitution: Various substituted aniline derivatives

Wissenschaftliche Forschungsanwendungen

4-(2,4-Difluoroanilino)-4-oxobut-2-enoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of enzymes involved in metabolic pathways.

Medicine: Explored for its therapeutic potential in the treatment of various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-(2,4-Difluoroanilino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the catalytic reaction. This inhibition can lead to downstream effects on cellular pathways and physiological processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Physical Properties of Analogues

Key Observations :

- The 2,6-difluoroanilino isomer (CAS 1164538-71-9) exhibits distinct steric and electronic properties due to fluorine substitution at the 2 and 6 positions, which may alter hydrogen bonding and solubility .

- Synthesis and Yield: The target compound and (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid are synthesized via similar routes (aniline + maleic anhydride) with yields >90% . Solvent optimization for titration of the methylanilino derivative (isopropyl alcohol:acetone = 4:3) improved accuracy, achieving a mass fraction of 94.23 ± 0.69% .

Key Observations :

- The 2,4-difluoroanilino group is critical in pharmacophores for kinase inhibition. For example, derivative 3l (a 6-bromoquinazoline with 4-(2,4-difluoroanilino)) showed potent EGFR-TK inhibition (LC₅₀ = 37.66 nM), comparable to Gefitinib (LC₅₀ = 31.44 nM) .

- Substitution at the 3-position of the aniline ring with lipophilic groups (e.g., methyl) enhances activity, while bulkier groups (e.g., 4-fluorophenyl) reduce potency .

Analytical and Spectroscopic Comparisons

Table 3: Spectroscopic Data

Key Observations :

- The conjugated C=C bond in (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid produces characteristic doublets at δ 6.24 and 6.92 ppm .

- Carboxyl and carbonyl groups in these compounds typically exhibit IR stretches near 1700 cm⁻¹, consistent with α,β-unsaturated acids .

Biologische Aktivität

4-(2,4-Difluoroanilino)-4-oxobut-2-enoic acid, also known by its CAS number 198077-70-2, is a synthetic compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C10H7F2NO3

- Molecular Weight : 229.17 g/mol

- Structure : The compound features a difluoroaniline moiety attached to a 4-oxobut-2-enoic acid backbone, which contributes to its unique reactivity and biological properties.

The biological activity of 4-(2,4-Difluoroanilino)-4-oxobut-2-enoic acid can be attributed to several mechanisms:

-

Enzyme Inhibition :

- The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with enzymes related to the synthesis of inflammatory mediators.

-

Antioxidant Activity :

- Preliminary studies suggest that this compound possesses antioxidant properties, potentially mitigating oxidative stress in cellular models.

-

Antimicrobial Effects :

- Research indicates that 4-(2,4-Difluoroanilino)-4-oxobut-2-enoic acid exhibits antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.

Biological Activity Data

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 4-(2,4-Difluoroanilino)-4-oxobut-2-enoic acid against common pathogens. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli and S. aureus, indicating robust antibacterial properties.

Case Study 2: Anti-inflammatory Potential

In an in vitro model of inflammation, the compound was tested for its ability to inhibit pro-inflammatory cytokines. Results showed a significant reduction in TNF-alpha and IL-6 levels when treated with the compound compared to controls.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2,4-difluoroanilino)-4-oxobut-2-enoic acid, and how is structural validation performed?

- Synthesis : The compound can be synthesized via nucleophilic substitution between 2,4-difluoroaniline and maleic anhydride in a solvent system like acetone or isopropyl alcohol. The reaction typically proceeds at elevated temperatures (60–80°C) under reflux for 6–8 hours, yielding the target product .

- Structural Validation :

- 1H NMR : Key peaks include δ ~6.24 (d, J = 12.2 Hz) and δ ~6.92 (d, J = 12.1 Hz) for the α,β-unsaturated carbonyl system, and δ ~13.31 (s) for the carboxylic acid proton .

- IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹), amide (N–H, ~3300 cm⁻¹), and conjugated C=C (~1600 cm⁻¹) groups .

Q. How does solvent selection impact the solubility and purification of this compound?

- The compound is insoluble in water but dissolves in polar aprotic solvents (e.g., DMSO) or mixtures like isopropyl alcohol:acetone (4:3 v/v). Optimal solvent ratios improve crystallization efficiency and reduce impurities during recrystallization .

Q. What analytical methods are recommended for quantifying 4-(2,4-difluoroanilino)-4-oxobut-2-enoic acid in reaction mixtures?

- Potentiometric Titration : Use a non-aqueous solvent system (e.g., isopropyl alcohol:acetone 4:3) with 0.1 M HClO₄ as titrant. The detection limit is ~0.002 mol/dm³, with a mass fraction accuracy of ±0.69% .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm, using acetonitrile:water (70:30) as mobile phase .

Advanced Research Questions

Q. How can discrepancies in reported yields (e.g., 91% vs. 94%) be resolved during synthesis?

- Root Cause : Lower yields (~91%) often arise from suboptimal solvent ratios (e.g., 1:1 isopropyl alcohol:acetone) or incomplete removal of unreacted maleic anhydride.

- Mitigation : Use a 4:3 solvent ratio to enhance solubility and reaction homogeneity. Post-synthesis, employ vacuum filtration and repeated recrystallization to isolate the pure product .

Q. What strategies optimize the accuracy of non-aqueous titration for this compound?

- Solvent Optimization : The 4:3 isopropyl alcohol:acetone mixture reduces electrode drift and sharpens titration endpoints due to balanced dielectric constants.

- Metrological Validation : Calibrate the titrant against primary standards (e.g., potassium hydrogen phthalate) and validate results via triplicate measurements to achieve a confidence interval of ±0.69% .

Q. How can computational tools (e.g., SHELX) aid in resolving crystallographic data for structural analysis?

- SHELX Suite : Use SHELXL for refining small-molecule X-ray diffraction data. Input initial coordinates from SHELXS-generated solutions, and apply restraints for thermal parameters of fluorine atoms to improve model accuracy .

Q. What biological activities are hypothesized for this compound based on structural analogs?

- Kinase Inhibition : Analogous difluoroanilino derivatives (e.g., imidazo-pyridinones) show inhibitory activity against p38 MAP kinase (IC₅₀ ~12.5 µM), suggesting potential anti-inflammatory or anticancer applications. In vitro assays using human whole blood TNF-α suppression models are recommended for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.